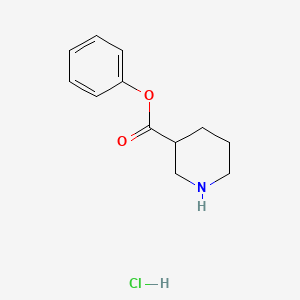![molecular formula C8H15NO2 B14284882 (3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one CAS No. 141089-13-6](/img/structure/B14284882.png)
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This particular compound is notable for its unique structure, which includes a hydroxy group and a methyl group attached to the nitrogen atom, making it a valuable subject of study in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one typically involves the condensation of a primary amine with a ketone. One common method is the reaction of 2-hydroxy-2-methylpropanal with butan-2-one in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact mechanism depends on the specific enzyme and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one: Unique due to its specific structure and functional groups.
Other Imines: Compounds like benzylideneaniline or acetophenone imine share the imine functional group but differ in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of a hydroxy group and a methyl group attached to the nitrogen atom. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
141089-13-6 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
3-(2-hydroxy-2-methylpropyl)iminobutan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(7(2)10)9-5-8(3,4)11/h11H,5H2,1-4H3 |
Clé InChI |
FXGAPBGPBNITIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCC(C)(C)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


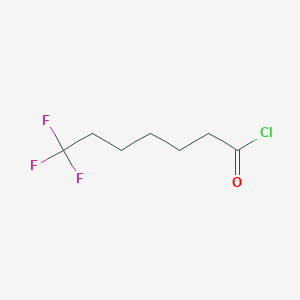
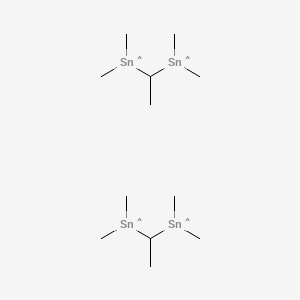
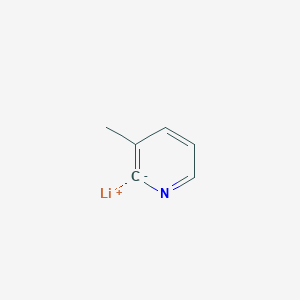
![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)

![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)




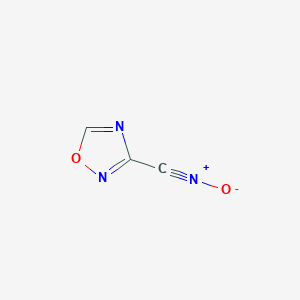

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
